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Abstract

Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a
common and serious complication of chronic kidney disease (CKD), particularly in patients
undergoing dialysis. It is independently associated with an increased risk of cardiovascular
calcification and mortality.[1][2] The management of hyperphosphatemia typically involves
dietary phosphate restriction and the use of oral phosphate binders.[1] RenaZorb™
(lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate binding agent
that utilizes a proprietary nanoparticle technology.[1][2][3] Developed by Unicycive
Therapeutics, RenaZorb™ aims to improve patient adherence and clinical outcomes by
significantly reducing the pill burden associated with current standard-of-care treatments.[4]
This technical guide provides a comprehensive overview of the core technology, mechanism of
action, and available clinical data for RenaZorb™.

Core Technology: Lanthanum Dioxycarbonate
Nanoparticles

RenaZorb™ is formulated from lanthanum dioxycarbonate (La202C0O3), a non-aluminum, non-
calcium phosphate binder.[3][4][5] The key innovation of RenaZorb™ lies in its proprietary
nanotechnology process, which produces nanoparticles of the active compound.[1][2][3] While
the specific details of the manufacturing process are proprietary, the use of nanotechnology is
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intended to enhance the surface area and reactivity of the lanthanum dioxycarbonate,
potentially leading to a higher phosphate binding capacity per unit mass compared to
conventional formulations.[3][5][6] This enhanced efficiency allows for smaller and fewer pills to
be administered, addressing the significant issue of high pill burden and poor patient
compliance often seen with other phosphate binders.[4]

Mechanism of Action

The phosphate-binding action of RenaZorb™ is a direct chemical interaction within the
gastrointestinal (Gl) tract. Unlike systemic drugs that modulate biological signaling pathways,
RenaZorb™ acts locally to prevent the absorption of dietary phosphate.

The process can be summarized as follows:

» Dissociation: Following oral administration, the lanthanum dioxycarbonate nanopatrticles
encounter the acidic environment of the stomach. In these conditions, the compound
dissociates to release trivalent lanthanum ions (La3*).

e Phosphate Binding: These highly reactive lanthanum ions have a strong affinity for dietary
phosphate ions (PO43~) present in the ingested food.

o Formation of Insoluble Complexes: The La3* ions bind with phosphate to form highly
insoluble and stable lanthanum phosphate (LaPOa4) complexes.

o Excretion: These insoluble lanthanum phosphate complexes are not absorbed by the Gl tract
and are subsequently eliminated from the body through fecal excretion.

This mechanism effectively reduces the amount of free phosphate available for absorption into
the bloodstream, thereby lowering serum phosphate levels in patients with hyperphosphatemia.
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Caption: Mechanism of Action of RenaZorb™ in the Gl Tract.

Preclinical and Clinical Data

RenaZorb™ has undergone preclinical and clinical evaluation to establish its safety, tolerability,
and efficacy as a phosphate binder. The clinical development has proceeded under the FDA's
505(b)(2) regulatory pathway, which allows for the use of data from a previously approved
reference listed drug, in this case, Fosrenol® (lanthanum carbonate).
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Safety and Tolerability

In a clinical trial involving 32 healthy volunteers, RenaZorb™ was found to be safe and well-
tolerated at doses up to 6000 mg/day.[1] Systemic absorption of lanthanum was minimal, which
is a critical safety feature for a drug that is intended for chronic use in patients with
compromised renal function.[1]

Efficacy and Bioequivalence

The primary measure of efficacy for phosphate binders in healthy volunteers is the change in
urinary and fecal phosphate excretion. A reduction in urinary phosphate excretion indicates that
less phosphate is being absorbed into the bloodstream.

Study Phase Dosage Key Findings Reference
o Safe and well-
Early Phase Clinical .
Trial Up to 6000 mg/day tolerated in healthy [1]
rial
volunteers.
Significantly reduced
urine phosphate
Early Phase Clinical excretion and
] > 3000 mg/day o ] [1]
Trial significantly increased
fecal phosphate
excretion.
Met the primary
endpoint,
Pivotal N demonstrating
) ) Not specified ]
Bioequivalence Study pharmacodynamic

bioequivalence to

Fosrenol®.

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on RenaZorb™ are not publicly
available, the following outlines the general methodologies based on the available information
and standard practices for evaluating phosphate binders.
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In Vitro Phosphate Binding Studies

Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate
nanoparticles under simulated gastrointestinal conditions.

Methodology:

Preparation of Simulated Gastric and Intestinal Fluids: Prepare solutions that mimic the pH
and composition of gastric (pH ~1.2-3.0) and intestinal (pH ~5.0-7.0) fluids.

 Incubation: A known quantity of lanthanum dioxycarbonate is added to the simulated fluids
containing a range of phosphate concentrations. The mixtures are incubated at 37°C with
constant agitation to simulate GI motility.

o Sampling and Analysis: At various time points, samples are taken and centrifuged to
separate the solid binder-phosphate complex from the solution. The concentration of
unbound phosphate remaining in the supernatant is measured using a validated analytical
method such as ion chromatography.

o Data Analysis: The amount of phosphate bound to the lanthanum dioxycarbonate is
calculated by subtracting the unbound phosphate concentration from the initial
concentration. Binding kinetics and equilibrium binding capacity are then determined.

Clinical Bioequivalence Study in Healthy Volunteers

Objective: To compare the pharmacodynamic profile of RenaZorb™ with the reference listed
drug, Fosrenol®, by assessing changes in phosphate excretion.

Study Design: A randomized, open-label, two-way crossover study design is typically
employed.

Methodology:

e Screening and Baseline: Healthy volunteers undergo a screening period to ensure they meet
the inclusion criteria. A baseline period is established where subjects consume a
standardized diet with a controlled phosphate content, and 24-hour urine and fecal samples
are collected to determine baseline phosphate excretion.
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Randomization and Treatment Periods: Subjects are randomized to receive either
RenaZorb™ or Fosrenol® for a defined treatment period (e.g., 5-10 days), followed by a
washout period, and then crossover to the other treatment. The study drug is administered
with meals.

Sample Collection: Throughout each treatment period, 24-hour urine and fecal samples are
collected daily.

Phosphate Analysis: The total phosphorus content in the collected urine and feces is
guantified.

Primary Endpoint Assessment: The primary endpoint is the change in urinary phosphate
excretion from baseline to the end of the treatment period. Fecal phosphate excretion is a
secondary endpoint.

Statistical Analysis: Statistical methods are used to compare the change in phosphate
excretion between the RenaZorb™ and Fosrenol® treatment groups to establish
bioequivalence.
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Caption: Clinical Bioequivalence Study Workflow.
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Conclusion

RenaZorb™ represents a significant advancement in the management of hyperphosphatemia
in CKD patients. Its proprietary nanopatrticle technology allows for a potent phosphate binding
capacity, which translates into a reduced pill burden—a critical factor for improving patient
adherence and, consequently, clinical outcomes. The available data demonstrates its safety
and bioequivalence to the established phosphate binder, Fosrenol®. For drug development
professionals and researchers, RenaZorb™ serves as a case study in how nanotechnology
can be applied to reformulate existing compounds to create next-generation therapies with
improved patient-centric profiles. Further publication of detailed clinical trial data will be
valuable in fully elucidating its clinical benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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